molecular formula C23H21N3O2S B2398228 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897469-68-0

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2398228
CAS No.: 897469-68-0
M. Wt: 403.5
InChI Key: OVDOKKAIEFRFPM-UHFFFAOYSA-N
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Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: is a complex organic compound that features a combination of a methoxybenzo[d]thiazole moiety, a piperazine ring, and a naphthalene group

Scientific Research Applications

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are not yet fully understood. It is known that similar compounds have shown interactions with various enzymes and proteins . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring have shown inhibitory activity against COX-1 and COX-2 enzymes .

Cellular Effects

The cellular effects of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are not yet fully known. Similar compounds have been shown to have cytotoxic activity against various cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Similar compounds have shown to inhibit COX-1 and COX-2 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxybenzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the thiazole ring.

    Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

    Attachment of the Naphthalene Group: The final step involves the coupling of the naphthalene group to the piperazine-thiazole intermediate, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-17-9-10-20-21(15-17)29-23(24-20)26-13-11-25(12-14-26)22(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOKKAIEFRFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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